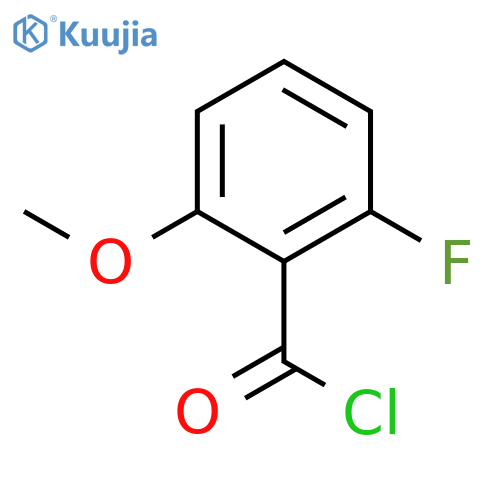

Cas no 500912-12-9 (2-Fluoro-6-methoxybenzoyl chloride)

2-Fluoro-6-methoxybenzoyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-6-methoxybenzoyl chloride

- 2-Fluoro-6-methoxybenzoyl chlorid

- 2-Fluoro-6-methoxybenzoylchloride

- 2-(Chlorocarbonyl)-3-fluoroanisole

- FT-0692665

- A827970

- YZWKSOYWTHKNLX-UHFFFAOYSA-N

- 500912-12-9

- MFCD03788536

- DTXSID40381380

- AKOS005257861

- PS-10765

- SCHEMBL1265737

- CS-0211177

- 2-fluoro-6-(methyloxy)benzoyl chloride

- 2-Fluoro-6-methoxybenzoyl chloride, AldrichCPR

-

- MDL: MFCD03788536

- インチ: 1S/C8H6ClFO2/c1-12-6-4-2-3-5(10)7(6)8(9)11/h2-4H,1H3

- InChIKey: YZWKSOYWTHKNLX-UHFFFAOYSA-N

- SMILES: FC1C=CC=C(OC)C=1C(Cl)=O

計算された属性

- 精确分子量: 188.00400

- 同位素质量: 188.004

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3A^2

- Surface Charge: 0

- XLogP3: 何もない

- 互变异构体数量: 何もない

じっけんとくせい

- Color/Form: 無色グレイイエロー液体

- 密度みつど: 1.309

- Boiling Point: 234.9°C at 760 mmHg

- フラッシュポイント: 100.2°C

- Refractive Index: 1.523

- PSA: 26.30000

- LogP: 2.21330

- Solubility: 未確定

- 敏感性: Moisture Sensitive

2-Fluoro-6-methoxybenzoyl chloride Security Information

- 危害声明: Corrosive

- 危険物輸送番号:3265

- 危険カテゴリコード: R 34:やけどの原因になります。

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- 包装グループ:II

- 安全术语:8

- HazardClass:8

- 包装カテゴリ:II

- 危险等级:8

- Packing Group:II

- Risk Phrases:R34

2-Fluoro-6-methoxybenzoyl chloride 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Fluoro-6-methoxybenzoyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015000289-1g |

2-Fluoro-6-methoxybenzoyl chloride |

500912-12-9 | 97% | 1g |

$1564.50 | 2023-09-01 | |

| TRC | F596053-100mg |

2-Fluoro-6-methoxybenzoyl chloride |

500912-12-9 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | F596053-500mg |

2-Fluoro-6-methoxybenzoyl chloride |

500912-12-9 | 500mg |

$87.00 | 2023-05-18 | ||

| abcr | AB170237-5g |

2-Fluoro-6-methoxybenzoyl chloride; . |

500912-12-9 | 5g |

€246.00 | 2025-02-14 | ||

| abcr | AB170237-1g |

2-Fluoro-6-methoxybenzoyl chloride; . |

500912-12-9 | 1g |

€127.00 | 2025-02-14 | ||

| A2B Chem LLC | AB62198-100g |

2-Fluoro-6-methoxybenzoyl chloride |

500912-12-9 | 98% | 100g |

$1316.00 | 2024-04-19 | |

| A2B Chem LLC | AB62198-1g |

2-Fluoro-6-methoxybenzoyl chloride |

500912-12-9 | 98% | 1g |

$63.00 | 2024-04-19 | |

| Apollo Scientific | PC0868-25g |

2-Fluoro-6-methoxybenzoyl chloride |

500912-12-9 | 25g |

£219.00 | 2025-02-19 | ||

| abcr | AB170237-1 g |

2-Fluoro-6-methoxybenzoyl chloride; . |

500912-12-9 | 1g |

€127.00 | 2023-05-07 | ||

| Fluorochem | 033790-1g |

2-Fluoro-6-methoxybenzoyl chloride |

500912-12-9 | 95% | 1g |

£51.00 | 2022-03-01 |

2-Fluoro-6-methoxybenzoyl chloride 関連文献

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

2-Fluoro-6-methoxybenzoyl chlorideに関する追加情報

Professional Introduction to 2-Fluoro-6-methoxybenzoyl Chloride (CAS No. 500912-12-9)

2-Fluoro-6-methoxybenzoyl chloride is a highly versatile and significant compound in the field of pharmaceutical and chemical synthesis. This compound, identified by its CAS number 500912-12-9, has garnered considerable attention due to its unique structural properties and broad applicability in the development of various chemical entities. The presence of both a fluoro substituent and a methoxy group on the benzoyl chloride backbone imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The fluoro group, known for its ability to modulate metabolic stability and binding affinity in biological systems, plays a crucial role in medicinal chemistry. Compounds incorporating fluorine atoms often exhibit enhanced bioavailability and improved pharmacokinetic profiles. In contrast, the methoxy group contributes to electronic effects that can influence the reactivity of the benzoyl chloride moiety, facilitating various nucleophilic substitution reactions essential for constructing complex molecular frameworks.

In recent years, 2-Fluoro-6-methoxybenzoyl chloride has been extensively utilized in the synthesis of biologically active molecules. Its application extends to the development of novel agrochemicals, where its structural features contribute to the design of compounds with improved efficacy and environmental compatibility. The compound’s role in constructing heterocyclic scaffolds has also been highlighted in academic research, demonstrating its importance as a building block for drug discovery programs.

One of the most compelling aspects of 2-Fluoro-6-methoxybenzoyl chloride is its utility in peptide coupling reactions. The benzoyl chloride functionality readily reacts with amines to form amides, a reaction that is fundamental in peptide synthesis. The incorporation of fluorine and methoxy groups into these peptide derivatives can lead to enhanced stability and binding properties, which are critical for therapeutic applications. Recent studies have demonstrated its effectiveness in generating peptidomimetics with improved pharmacological profiles.

The influence of the fluoro and methoxy substituents on the electronic properties of the benzoyl chloride group has also been explored in catalytic systems. Researchers have leveraged these electronic effects to develop novel catalysts for asymmetric synthesis, where the precise control over stereoselectivity is paramount. The compound’s ability to participate in cross-coupling reactions further underscores its significance in modern synthetic methodologies.

The pharmaceutical industry has particularly benefited from the versatility of 2-Fluoro-6-methoxybenzoyl chloride. Its incorporation into various drug candidates has led to compounds with enhanced binding affinity to biological targets, improved metabolic stability, and reduced toxicological profiles. For instance, derivatives of this compound have been investigated as potential inhibitors of enzymes involved in inflammatory pathways, showcasing its therapeutic potential.

The synthetic utility of this compound is further highlighted by its role in constructing complex molecular architectures. Its ability to undergo nucleophilic aromatic substitution reactions allows chemists to introduce diverse functional groups at specific positions on the benzene ring. This flexibility has enabled the generation of libraries of compounds for high-throughput screening, accelerating the discovery process in drug development.

In conclusion, 2-Fluoro-6-methoxybenzoyl chloride (CAS No. 500912-12-9) represents a cornerstone in modern chemical synthesis. Its unique structural features and broad applicability make it an indispensable tool for researchers in pharmaceuticals, agrochemicals, and materials science. The ongoing exploration of its reactivity and functionalization potential continues to yield innovative applications, solidifying its position as a key intermediate in synthetic chemistry.

500912-12-9 (2-Fluoro-6-methoxybenzoyl chloride) Related Products

- 925394-68-9(3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione)

- 1285536-79-9(N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)

- 36887-98-6(1,2,3,4-Tetrahydroquinolin-5-amine)

- 1384428-02-7(2-ethanesulfonamidoethane-1-sulfonyl chloride)

- 2229182-09-4(3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine)

- 1491137-94-0(2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol)

- 1803759-87-6(1-(4-Bromo-3-(fluoromethyl)phenyl)-1-chloropropan-2-one)

- 1613049-64-1(methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate)

- 2228637-79-2(1-(heptafluoropropyl)-3-oxocyclobutane-1-carboxylic acid)

- 1490671-92-5(N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide)